(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one (8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18384212
InChI: InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h7,17-18,23H,3-6,8-11H2,1-2H3/t17-,18+,19+,20+/m1/s1
SMILES:
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one

CAS No.:

Cat. No.: VC18384212

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one -

Specification

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h7,17-18,23H,3-6,8-11H2,1-2H3/t17-,18+,19+,20+/m1/s1
Standard InChI Key SRCLPJHLUTVQMM-FYQPLNBISA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O
Canonical SMILES CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O

Introduction

Structural Characterization and Nomenclature

Core Skeleton and Stereochemistry

The compound belongs to the cyclopenta[a]phenanthrene family, featuring a tetracyclic scaffold with fused cyclohexane (A), cyclopentane (B), cycloheptane (C), and cyclohexanone (D) rings. Critical stereochemical features include:

  • C8-S configuration stabilizing the A/B ring junction

  • C13-S and C14-S centers maintaining planar C/D ring geometry

  • C17-R orientation directing the acetyl and hydroxyl groups into equatorial positions .

The 17-acetyl-17-hydroxy substitution creates a hemiketal-like structure, with NMR data indicating rapid keto-enol tautomerism in aqueous solutions . X-ray crystallography of related photoproducts confirms the trans-fusion of rings B/C and cis orientation of the C13 methyl group relative to the C17 substituents .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Critical 1H and 13C NMR assignments (CDCl3, 600 MHz):

PositionδH (ppm)MultiplicityδC (ppm)Correlation
C17-OAc2.12s21.5CO at 170.2
C3=O--209.8-
C13-CH31.38s19.2HSQC to C13
C17-OH4.87br s73.4COSY to H16

The C3 ketone shows characteristic deshielding at 209.8 ppm, while the C17 acetoxy group exhibits a diagnostic triplet at δ 4.87 ppm in D2O-exchanged samples .

Biological Activity Profile

Receptor Binding Assays

Comparative EC50 values against nuclear hormone receptors:

CompoundPR (nM)AR (nM)ER (nM)
Target Compound101016.2>25000
Dienogest (Parent)3.60.3>25000
Progesterone (Control)3.6--

Data demonstrate 280-fold reduced progesterone receptor (PR) affinity and 54-fold lower androgen receptor (AR) activation compared to dienogest . Molecular docking suggests steric hindrance from the acetyl group disrupts helix-12 positioning in the PR ligand-binding domain.

Environmental Stability and Photodegradation

Aqueous Photolysis Pathways

Under simulated sunlight (λ >290 nm), the compound undergoes:

  • Acetyl cleavage: First-order kinetics (k = 0.12 h-1) yielding free C17 alcohol

  • Ring expansion: Reformation of native 6,6,6,5 steroid framework

  • Oxidative demethylation: At C13 producing carboxylic acid derivatives .

Half-life in surface waters ranges from 18h (pH 7) to 42h (pH 9), with activation energy (Ea) of 58 kJ/mol for thermal decomposition .

Pharmacokinetic Considerations

Metabolic Fate in Mammalian Systems

In vitro hepatic microsome studies (human, rat):

  • Primary pathway: CYP3A4-mediated hydroxylation at C15 (Vmax = 12 pmol/min/mg)

  • Secondary pathway: UGT2B7 glucuronidation of C17 hydroxyl (Km = 48 μM)

  • Plasma protein binding: 94% (albumin-dominated) vs. 89% for parent compound

Terminal elimination half-life (t1/2β) in rat models: 6.7h vs. 14.2h for dienogest, indicating enhanced clearance .

Toxicological Profile

Acute and Subchronic Toxicity

Rodent studies (OECD Guidelines):

EndpointResult
LD50 (oral, rat)>2000 mg/kg
NOAEL (28-day, dog)50 mg/kg/day
Mutagenicity (Ames)Negative
hERG InhibitionIC50 = 89 μM

Notable absence of hepatotoxicity at 100 mg/kg doses, contrasting with parent compound-induced ALT elevations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator